5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate
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Overview
Description
5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at the 5th and 7th positions, and a sulfonate ester group attached to a benzene ring with ethyl and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of quinoline to introduce chlorine atoms at the 5th and 7th positions. This is followed by the sulfonation of 5-ethyl-2-methoxybenzene to form the corresponding sulfonic acid, which is then esterified with the chlorinated quinoline derivative under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different substituents.
Scientific Research Applications
5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and sulfonate ester group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-hydroxyquinoline: Similar quinoline structure but with a hydroxyl group instead of a sulfonate ester.
5-Chloro-8-quinolinol: Contains only one chlorine atom and a hydroxyl group.
5,7-Diiodo-8-hydroxyquinoline: Similar structure with iodine atoms instead of chlorine.
Uniqueness
5,7-Dichloroquinolin-8-yl 5-ethyl-2-methoxybenzene-1-sulfonate is unique due to the combination of chlorine atoms, a sulfonate ester group, and the specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 5-ethyl-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2NO4S/c1-3-11-6-7-15(24-2)16(9-11)26(22,23)25-18-14(20)10-13(19)12-5-4-8-21-17(12)18/h4-10H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSDHPZEHMPHCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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